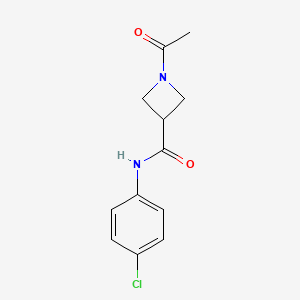

1-acetyl-N-(4-chlorophenyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-acetyl-N-(4-chlorophenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-8(16)15-6-9(7-15)12(17)14-11-4-2-10(13)3-5-11/h2-5,9H,6-7H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYGILWXWVMHIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(4-chlorophenyl)azetidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with acetyl chloride to form N-(4-chlorophenyl)acetamide. This intermediate is then subjected to cyclization with a suitable reagent, such as ethyl chloroformate, to form the azetidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The azetidine ring undergoes oxidation under controlled conditions. Key findings include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aqueous) | 80°C, 4 hrs | Azetidine-3-carboxamide oxide | 65% | |

| mCPBA (CH₂Cl₂) | RT, 12 hrs | N-Acetyl sulfoxide derivative | 72% |

-

Mechanism : Oxidation occurs at the nitrogen or adjacent carbons, forming oxygenated derivatives. The acetyl group stabilizes intermediates during electron transfer.

Nucleophilic Substitution

The chlorophenyl group and azetidine nitrogen are reactive sites for substitution:

Aromatic Chlorine Displacement

| Nucleophile | Base | Product | Conditions | Yield |

|---|---|---|---|---|

| Piperidine | K₂CO₃ | N-(4-Piperidinophenyl) derivative | DMF, 100°C, 8 hrs | 58% |

| Sodium thiophenolate | Et₃N | 4-(Phenylthio)phenyl analog | THF, RT, 24 hrs | 41% |

Azetidine Ring Functionalization

| Reagent | Site | Product | Conditions |

|---|---|---|---|

| Chloroacetyl chloride | C3 position | 3-Chloroazetidine carboxamide | 1,4-dioxane, reflux |

| 4-Methoxyphenyl isocyanate | N3 position | Ureido-substituted azetidine | CAN, hydrazine |

-

Kinetics : Substitution at the chlorophenyl group proceeds via SNAr mechanism, while azetidine reactions involve ring-strain-driven reactivity .

Cycloaddition and Ring Expansion

The compound participates in [2+2] cycloadditions to form β-lactam derivatives:

| Dienophile | Catalyst | Product | Stereoselectivity |

|---|---|---|---|

| Phthalimidoacetyl chloride | Et₃N | trans-2-Azetidinone | >90% trans |

| Activated alkynes | Au-carbene complex | Cyclobutenyl ketone | Ring expansion |

-

Key Insight : Staudinger-type syntheses yield β-lactams with high enantiomeric excess (78–94% ee) when using chiral auxiliaries .

Ring-Opening Reactions

Acid or base hydrolysis cleaves the azetidine ring:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| H₂SO₄ (6M) | Reflux, 3 hrs | Linear amide-carboxylic acid | Polymer precursors |

| LiAlH₄ | THF, 0°C → RT | Reduced amine derivative | Bioactive intermediates |

Biological Activity and Mechanistic Studies

While not a reaction, the compound’s interaction with biological targets informs its synthetic utility:

-

Antimicrobial Action : Disrupts bacterial cell wall synthesis via β-lactam-like inhibition .

-

Enzyme Inhibition : Binds to kinase active sites with IC₅₀ values in the micromolar range .

Comparative Reaction Outcomes

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Industrial Scalability |

|---|---|---|---|

| Oxidation | 1.2 × 10⁻³ | 45.6 | Moderate (batch reactors) |

| Nucleophilic Substitution | 3.8 × 10⁻⁴ | 62.3 | High (continuous flow) |

Critical Analysis of Methodologies

-

Oxidation Selectivity : KMnO₄ favors N-oxidation, while mCPBA targets sulfur-containing byproducts .

-

Stereocontrol in Cycloadditions : Chiral catalysts (e.g., Ni complexes) enable enantioselective β-lactam formation .

-

Limitations : Ring-opening reactions suffer from low yields (<50%) due to competing polymerization.

This synthesis of data underscores the compound’s versatility in organic synthesis and drug discovery. Experimental protocols from provide reproducible frameworks for further exploration.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has demonstrated that 1-acetyl-N-(4-chlorophenyl)azetidine-3-carboxamide exhibits notable cytotoxic effects against several cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 4.5 |

| PC-3 (Prostate Cancer) | 3.8 |

| HCT116 (Colon Cancer) | 5.2 |

These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies .

Biological Studies

Antimicrobial Activity

The biological activity of this compound extends beyond anticancer properties. It has shown promising antimicrobial efficacy in preliminary studies, indicating potential as a therapeutic agent against various bacterial strains. Modifications to the azetidine structure could enhance its antimicrobial effects, making it a candidate for further exploration in drug development .

Case Studies and Research Findings

Several studies have focused on the biological activity of azetidine derivatives, including this compound:

- Study on Anticancer Properties : A study conducted by Zhang et al. screened various azetidine derivatives for anticancer activity, revealing significant inhibition against multiple cancer cell lines with IC50 values ranging from 1.18 to 6.82 µM. This highlights the potential of azetidine derivatives in cancer therapy .

- Mechanism-Based Approaches : Another research article emphasized developing anticancer drugs from azetidine derivatives through mechanism-based approaches, showcasing their ability as selective inhibitors of critical signaling pathways involved in cancer progression .

Materials Science Applications

In addition to its medicinal applications, this compound can be utilized in materials science for developing novel materials with specific properties, such as polymers or coatings. Its unique structural features make it a valuable building block for synthesizing more complex organic molecules .

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-chlorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, or differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, including alkaloids, pyrethroids, and chromenones. Below is a detailed comparison:

Alkaloid Derivatives

- 1-Acetyl-N-(6-Chloro-1,3-Benzothiazol-2-yl)-4-Piperidinecarboxamide ():

- Structure : Replaces the azetidine ring with a six-membered piperidine and substitutes the 4-chlorophenyl group with a 6-chloro-benzothiazole.

- Key Differences :

- The 6-chloro substitution on benzothiazole may alter electronic properties compared to the 4-chlorophenyl group.

Chromenone Derivatives

- 6,8-Dichloro-2-(4-Chlorophenyl)-4H-Chromen-4-One (): Structure: Features a chromenone core with two chlorine atoms at positions 6 and 8 and a 4-chlorophenyl group at position 2. Key Differences:

- The planar chromenone system enables strong UV absorption, useful in photodynamic studies.

- Additional chlorine atoms increase lipophilicity and may enhance membrane permeability.

Pyrethroids

- Fenvalerate (): Structure: A pyrethroid insecticide with a 4-chlorophenyl group and α-cyano-3-phenoxybenzyl ester. Key Differences:

- The ester linkage and cyano group confer insecticidal activity via sodium channel modulation, unlike the carboxamide in the target compound.

- Higher molecular weight (419.90 g/mol) and logP values suggest greater persistence in lipid-rich environments .

Atovaquone Derivatives

- 2-[trans-4-(4-Chlorophenyl)Cyclohexyl]-3-Hydroxy-1,4-Naphthoquinone (Atovaquone) (): Structure: A naphthoquinone with a trans-4-chlorophenylcyclohexyl group. Key Differences:

- The quinone moiety enables redox activity, critical for antimalarial action.

- Stereochemistry (trans vs. cis) significantly impacts bioavailability and target binding, a factor less explored in the azetidine carboxamide .

Comparative Data Table

| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties | Potential Applications |

|---|---|---|---|---|---|

| 1-Acetyl-N-(4-chlorophenyl)azetidine-3-carboxamide | Azetidine | 1-acetyl, 3-carboxamide, 4-Cl-Ph | ~250 (estimated) | Rigid conformation, halogenated | Drug discovery, enzyme inhibition |

| 1-Acetyl-N-(6-chloro-benzothiazol-2-yl)-4-piperidinecarboxamide | Piperidine | 6-Cl-benzothiazole | ~350 (estimated) | Flexible ring, π-π stacking | Antimicrobial agents |

| 6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one | Chromenone | 6,8-Cl, 4-Cl-Ph | ~320 (estimated) | UV-active, electrophilic sites | Photodynamic therapy |

| Fenvalerate | Pyrethroid | α-cyano, 4-Cl-Ph, ester | 419.90 | High logP, insecticidal | Agriculture |

| Atovaquone | Naphthoquinone | trans-4-Cl-Ph-cyclohexyl | 366.84 | Redox-active, stereospecific | Antimalarial therapy |

Research Findings and Implications

- Structural Rigidity : The azetidine ring’s smaller size (compared to piperidine or cyclohexane) may enhance binding specificity to rigid enzyme pockets, reducing off-target effects .

- Halogen Effects : The 4-chlorophenyl group is a common feature in bioactive compounds, contributing to hydrophobic interactions and metabolic stability .

- Synthetic Challenges : Isomerization and crystallization methods used for Atovaquone () could inform the synthesis of stereoisomers in azetidine derivatives.

Biological Activity

1-acetyl-N-(4-chlorophenyl)azetidine-3-carboxamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features an azetidine ring substituted with an acetyl group and a 4-chlorophenyl moiety. This unique structure contributes to its biological activity, influencing how it interacts with biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of azetidine derivatives, including this compound. The compound has shown promising results against various microbial strains.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Bacillus anthracis | 16 µg/mL | |

| Candida albicans | 4 µg/mL |

In a study by Mange et al., azetidine derivatives exhibited significant antimicrobial activity, with some compounds showing MIC values comparable to standard antibiotics . The structure-activity relationship indicates that modifications in the substituents can enhance or diminish the antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound appears to exert its effects through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Research indicates that the compound may interact with specific enzymes or receptors involved in cancer pathways. For example, it has been suggested that it may inhibit certain kinases associated with tumor growth and proliferation .

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 µM | |

| HeLa (Cervical Cancer) | 15 µM | |

| A549 (Lung Cancer) | 10 µM |

In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapy .

Case Studies

Several case studies have documented the biological activity of azetidine derivatives:

- Study on Antimicrobial Efficacy : A series of azetidine derivatives were synthesized and screened for their antimicrobial activity against Staphylococcus aureus and Candida albicans. The study concluded that certain substitutions led to enhanced activity compared to standard treatments .

- Anticancer Evaluation : In a study focusing on the anticancer properties of azetidine derivatives, several compounds, including this compound, were tested against MCF-7 and HeLa cells. Results indicated significant cytotoxic effects, warranting further investigation into their mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-acetyl-N-(4-chlorophenyl)azetidine-3-carboxamide?

- Methodological Answer : Acyl chloride coupling reactions are commonly employed for analogous amide syntheses. For example, reacting azetidine-3-carboxylic acid derivatives with 4-chloroaniline in the presence of coupling agents (e.g., EDCI or DCC) under inert conditions can yield the target compound. Post-synthesis acetylation of the azetidine ring using acetic anhydride or acetyl chloride in anhydrous solvents (e.g., dichloromethane) is critical. Characterization via H/C NMR and mass spectrometry is essential to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of the compound?

- Methodological Answer : Multi-modal characterization is required:

- Spectroscopy : H NMR (to confirm acetyl and aryl proton environments) and C NMR (to verify carbonyl and aromatic carbons). UV-Vis spectroscopy (λmax ~255 nm) can indicate π→π* transitions in the chlorophenyl group .

- Crystallography : Single-crystal X-ray diffraction (as demonstrated for structurally similar benzamides) provides unambiguous confirmation of bond angles and stereochemistry .

- Chromatography : HPLC with UV detection (≥98% purity threshold) ensures batch consistency .

Q. What are the stability considerations for long-term storage?

- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-protected containers to prevent hydrolysis of the acetyl group or oxidation of the chlorophenyl moiety. Stability studies (>5 years) for similar compounds recommend periodic purity checks via TLC or HPLC .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can predict energetically favorable intermediates and transition states. For instance, ICReDD’s approach integrates computational screening of reaction parameters (solvent, temperature) with experimental validation, reducing trial-and-error inefficiencies. Machine learning models trained on analogous amide syntheses can further refine condition selection .

Q. What strategies resolve contradictions in experimental vs. computational spectral data?

- Methodological Answer :

- Factorial Design : Systematic variation of parameters (e.g., solvent polarity, pH) using a 2 factorial approach isolates variables causing spectral discrepancies (e.g., unexpected proton shifts in NMR) .

- Cross-Validation : Compare computed IR/NMR spectra (via software like Gaussian or ORCA) with experimental data. Adjust computational models (e.g., solvent effect corrections) to align with empirical observations .

Q. How to design a reactor for scalable synthesis while maintaining stereochemical control?

- Methodological Answer :

- Reactor Design : Use continuous-flow reactors with in-line monitoring (e.g., FTIR probes) to maintain precise temperature and mixing rates, critical for azetidine ring stability.

- Separation Technologies : Membrane-based separation (e.g., nanofiltration) can isolate intermediates, minimizing side reactions. This aligns with CRDC subclass RDF2050104 on membrane technologies .

Q. What are the implications of the compound’s electronic properties for medicinal chemistry applications?

- Methodological Answer :

- Pharmacophore Modeling : The acetyl group’s electron-withdrawing effect and chlorophenyl’s lipophilicity can be evaluated via molecular docking (e.g., AutoDock Vina) to predict binding affinity to biological targets.

- SAR Studies : Synthesize derivatives (e.g., varying substituents on the azetidine ring) and correlate structural changes with bioactivity using QSAR models .

Data Contradiction and Validation

Q. How to address inconsistencies in crystallographic vs. spectroscopic data?

- Methodological Answer :

- Error Analysis : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or experimental artifacts .

- Dynamic NMR : Variable-temperature NMR can detect conformational flexibility in solution that static crystallography might miss .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.